molecular formula C22H19ClN2O4 B280211 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B280211
M. Wt: 410.8 g/mol
InChI Key: YIRBJZDJYZUAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups, including an amino group, a chloro-substituted phenoxy group, a furan ring, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactionsThe chromene core is then constructed via a cyclization reaction, and the amino group is introduced in the final step through an amination reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C22H19ClN2O4

Molecular Weight

410.8 g/mol

IUPAC Name

2-amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C22H19ClN2O4/c1-12-9-13(5-7-16(12)23)27-11-14-6-8-19(28-14)20-15(10-24)22(25)29-18-4-2-3-17(26)21(18)20/h5-9,20H,2-4,11,25H2,1H3

InChI Key

YIRBJZDJYZUAOW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)Cl

Origin of Product

United States

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